molecular formula C27H19BrN2O2 B12464945 N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide

N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide

Cat. No.: B12464945
M. Wt: 483.4 g/mol
InChI Key: IJULVPXZSIOHBY-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE is a complex organic compound that features a bromobenzamido group attached to a fluorene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of 4-bromobenzamide, which is then reacted with 4-aminophenylfluorene-9-carboxamide under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds with proteins, affecting their function. The fluorene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzamide
  • 4-Bromoacetanilide
  • 4-Bromobenzonitrile
  • 2-Bromobenzamide

Uniqueness

N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE is unique due to its combination of a bromobenzamido group and a fluorene carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H19BrN2O2

Molecular Weight

483.4 g/mol

IUPAC Name

N-[4-[(4-bromobenzoyl)amino]phenyl]-9H-fluorene-9-carboxamide

InChI

InChI=1S/C27H19BrN2O2/c28-18-11-9-17(10-12-18)26(31)29-19-13-15-20(16-14-19)30-27(32)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,25H,(H,29,31)(H,30,32)

InChI Key

IJULVPXZSIOHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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